

# Chemical properties and structure of Mepronil (CAS 55814-41-0)

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Compound Name: Mepronil

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## Mepronil (CAS 55814-41-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Mepronil** (CAS 55814-41-0) is a benzanilide fungicide recognized for its efficacy against a range of fungal pathogens, primarily Basidiomycetes.<sup>[1]</sup> Its mode of action involves the specific inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of **Mepronil**, tailored for a technical audience. It includes a compilation of quantitative data, a description of its mechanism of action with a corresponding signaling pathway diagram, and an outline of experimental protocols for its synthesis and analysis.

### Chemical Properties and Structure

**Mepronil**, with the IUPAC name 2-methyl-N-(3-propan-2-yloxyphenyl)benzamide, is a white crystalline solid.<sup>[2][3]</sup> It is characterized by its low solubility in water and good solubility in various organic solvents.

### Chemical Structure

The chemical structure of **Mepronil** consists of a 2-methylbenzoic acid moiety formally condensed with the amino group of 3-(isopropoxy)aniline.<sup>[1]</sup>

Caption: Chemical structure of **Mepronil**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Mepronil** is presented in the table below.

Property	Value	Reference(s)
CAS Number	55814-41-0	<sup>[2]</sup>
Molecular Formula	C <sub>17</sub> H <sub>19</sub> NO <sub>2</sub>	<sup>[2]</sup>
Molecular Weight	269.34 g/mol	<sup>[2]</sup>
Appearance	White crystalline solid	<sup>[3]</sup>
Melting Point	92-93 °C	
Water Solubility	12.7 mg/L at 20°C	<sup>[3]</sup>
logP (Octanol-Water Partition Coefficient)	3.7	<sup>[2]</sup>
Vapor Pressure	2.5 x 10 <sup>-6</sup> Pa at 20°C	

## Mechanism of Action: Succinate Dehydrogenase Inhibition

**Mepronil**'s fungicidal activity stems from its role as a succinate dehydrogenase inhibitor (SDHI).<sup>[1][4]</sup> Succinate dehydrogenase (also known as Complex II) is a key enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular respiration: it oxidizes succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain.<sup>[5][6]</sup>

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, **Mepronil** competitively inhibits the binding of the natural substrate, ubiquinone.<sup>[7]</sup> This blockage disrupts

the electron flow from succinate to coenzyme Q, thereby inhibiting ATP production and ultimately leading to fungal cell death.

## Signaling Pathway of Mepronil's Action

The inhibition of succinate dehydrogenase by **Mepronil** initiates a cascade of events within the fungal cell's metabolic pathways. The following diagram illustrates the central role of SDH and the consequences of its inhibition by **Mepronil**.

Caption: Inhibition of Succinate Dehydrogenase by **Mepronil**.

## Synthesis and Experimental Protocols

### Synthesis of Mepronil

**Mepronil** is synthesized through the condensation of 2-methylbenzoyl chloride with 3-isopropoxyaniline. A general experimental protocol is outlined below.

Materials:

- 2-methylbenzoic acid
- Thionyl chloride
- 3-aminophenol
- Isopropyl bromide
- Sodium hydroxide
- Anhydrous potassium carbonate
- Anhydrous solvent (e.g., toluene, dichloromethane)
- Pyridine or other suitable base

Procedure:

Step 1: Synthesis of 2-methylbenzoyl chloride

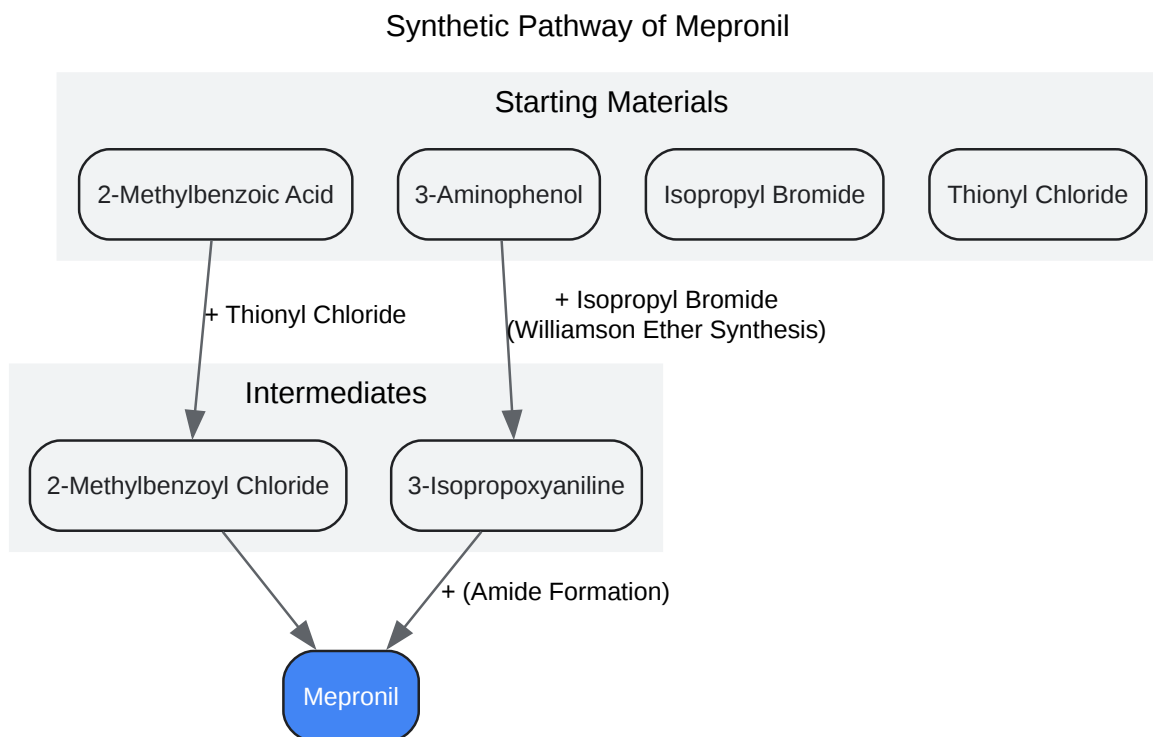
- Reflux a mixture of 2-methylbenzoic acid and an excess of thionyl chloride for 2-3 hours.
- Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-methylbenzoyl chloride.

#### Step 2: Synthesis of 3-isopropoxyaniline

- Dissolve 3-aminophenol in a suitable solvent (e.g., ethanol or acetone).
- Add a base such as sodium hydroxide or potassium carbonate.
- Add isopropyl bromide dropwise to the mixture while stirring.
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- After cooling, filter the mixture and remove the solvent under reduced pressure.
- Purify the resulting 3-isopropoxyaniline by distillation or chromatography.

#### Step 3: Synthesis of **Mepronil**

- Dissolve 3-isopropoxyaniline in an anhydrous solvent (e.g., toluene or dichloromethane) containing a base (e.g., pyridine or triethylamine).
- Cool the mixture in an ice bath.
- Add a solution of 2-methylbenzoyl chloride in the same solvent dropwise with stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Wash the reaction mixture with water, dilute acid, and dilute base to remove unreacted starting materials and byproducts.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure **Mepronil**.



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Caption: General synthetic scheme for **Mepronil**.

## Analytical Methodology

The quantification of **Mepronil** residues in various matrices is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

### 3.2.1. HPLC Method for **Mepronil** Analysis

A general HPLC method for the determination of **Mepronil** is outlined below. Method validation should be performed according to established guidelines.<sup>[7]</sup>

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).

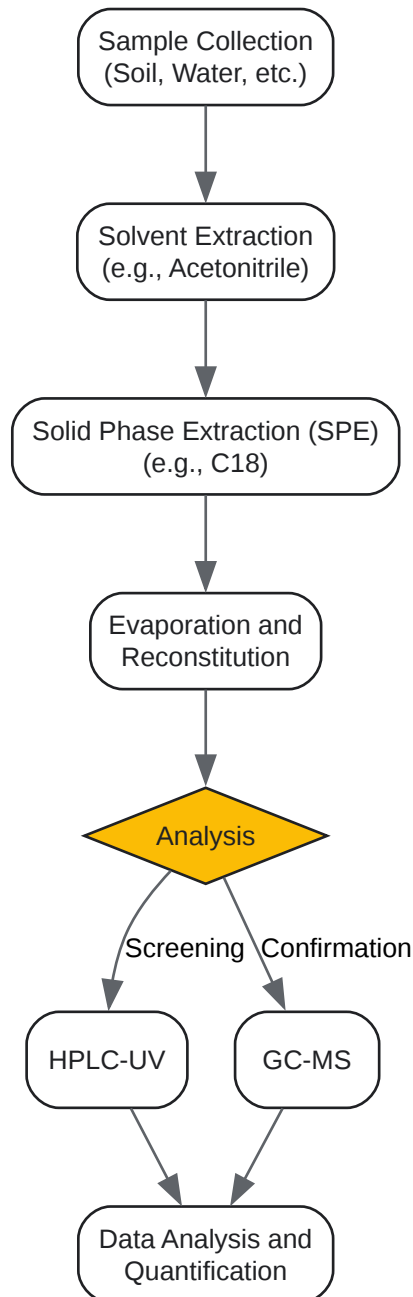
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 20 µL.
- Sample Preparation:
  - Extraction: Extract the sample (e.g., soil, water, plant material) with a suitable organic solvent (e.g., acetonitrile or methanol).
  - Cleanup: Use Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components.
  - Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

### 3.2.2. GC-MS Method for **Mepronil** Analysis

GC-MS provides high sensitivity and selectivity for the confirmation of **Mepronil** residues.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
- MS Conditions: Electron ionization (EI) mode, scanning a mass range of m/z 50-400.
- Sample Preparation: Similar to the HPLC method, involving extraction and cleanup. Derivatization is generally not required for **Mepronil**.

## General Analytical Workflow for Mepronil



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Caption: Analytical workflow for **Mepronil** residue analysis.

## Toxicology and Environmental Fate

### Toxicological Profile

The acute toxicity of **Mepronil** is generally low to moderate in mammals. The following table summarizes available toxicological data.

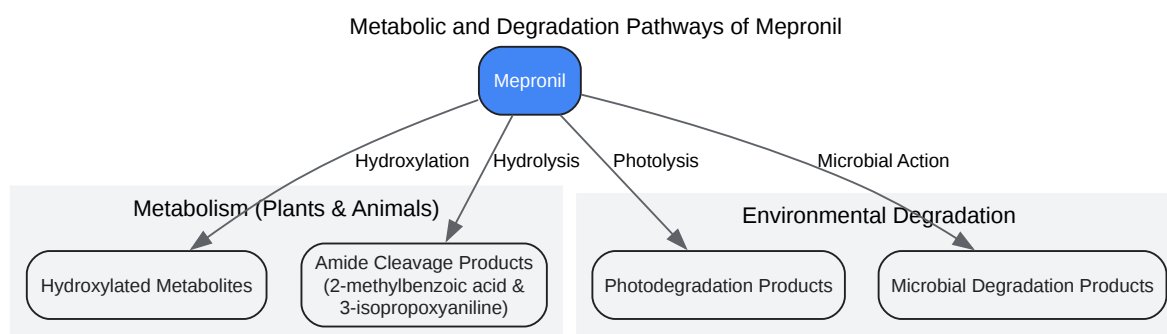
Parameter	Species	Route	Value	Reference(s)
LD <sub>50</sub>	Rat	Oral	>10,000 mg/kg	[8]
LD <sub>50</sub>	Mouse	Oral	>10,000 mg/kg	[8]
LD <sub>50</sub>	Rat	Dermal	>10,000 mg/kg	[8]
LC <sub>50</sub> (4h)	Rat	Inhalation	>1.34 mg/L	

**Mepronil** is not considered to be mutagenic or carcinogenic.[1]

## Metabolism and Environmental Fate

**Mepronil** undergoes metabolic transformation in plants and animals, as well as degradation in the environment.[9][10] The primary metabolic pathways include hydroxylation of the aromatic rings and cleavage of the amide bond.

In the environment, **Mepronil** is susceptible to photodegradation and microbial degradation.[9] The rate of degradation is influenced by factors such as soil type, temperature, and microbial activity.



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Caption: Overview of **Mepronil**'s transformation pathways.

## Conclusion

**Mepronil** is an effective succinate dehydrogenase inhibiting fungicide with a well-defined mechanism of action. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and analytical methods. The presented information, including tabulated data and graphical representations of pathways, serves as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further research into the detailed downstream effects of SDH inhibition and the development of more sustainable and targeted fungicidal agents remains an active area of investigation.

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